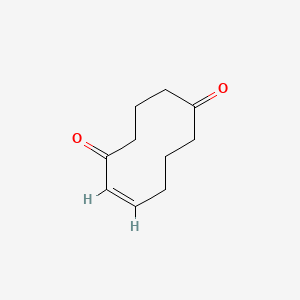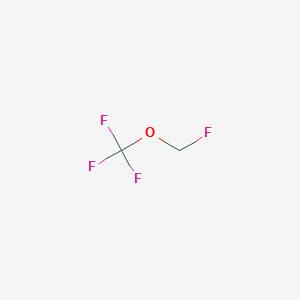
Methane, trifluoro(fluoromethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of methane, trifluoro(fluoromethoxy)- involves several steps and specific reaction conditions. One common method includes the fluorination of carbon monoxide (CO) using fluorine gas (F2) in a multi-stage process. The initial stage involves one-stage fluorination, followed by two-stage thermal fluorination and two-stage catalytic fluorination . The reaction conditions typically involve temperatures higher than 350°C for thermal fluorination and between 150°C to 250°C for catalytic fluorination, with alkali metal fluoride used as a catalyst . This method ensures a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Methane, trifluoro(fluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.
Reduction: Reduction reactions can modify the fluorine atoms, leading to the formation of less fluorinated derivatives.
Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methane, trifluoro(fluoromethoxy)- has several applications in scientific research:
Biology: Its unique properties make it useful in biological studies, particularly in understanding the effects of fluorinated compounds on biological systems.
Wirkmechanismus
The mechanism of action of methane, trifluoro(fluoromethoxy)- involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function. The pathways involved often include the formation of stable complexes with other molecules, which can alter their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Methane, trifluoro(fluoromethoxy)- can be compared with other similar fluorinated compounds, such as:
Trifluoro(trifluoromethoxy)methane: This compound has a similar structure but with additional fluorine atoms, leading to different chemical properties and applications.
Tetrafluorodimethylether: Another fluorinated ether with distinct properties and uses in various industrial applications.
The uniqueness of methane, trifluoro(fluoromethoxy)- lies in its specific fluorination pattern, which imparts unique reactivity and stability compared to other fluorinated ethers.
Eigenschaften
CAS-Nummer |
2261-01-0 |
|---|---|
Molekularformel |
C2H2F4O |
Molekulargewicht |
118.03 g/mol |
IUPAC-Name |
trifluoro(fluoromethoxy)methane |
InChI |
InChI=1S/C2H2F4O/c3-1-7-2(4,5)6/h1H2 |
InChI-Schlüssel |
LCWWNOJPOGPGQK-UHFFFAOYSA-N |
Kanonische SMILES |
C(OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



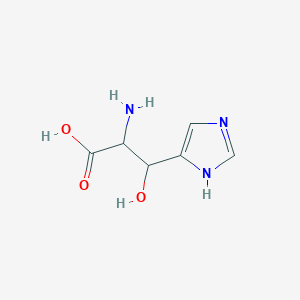
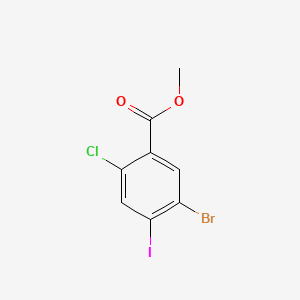

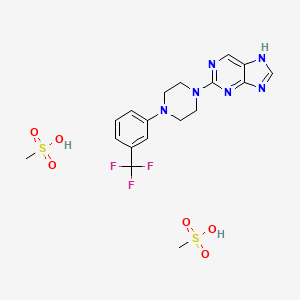

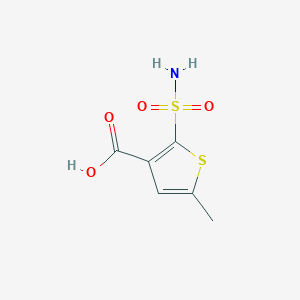
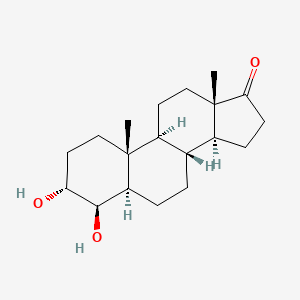
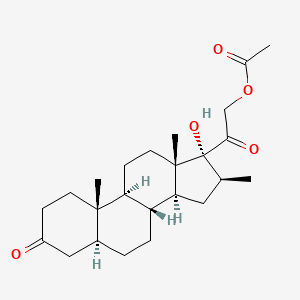
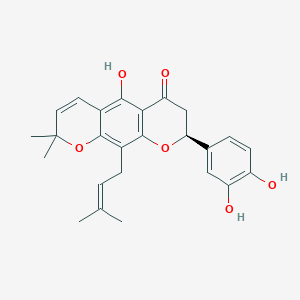
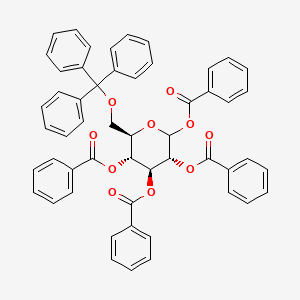
![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)
